10-Azido-1-decanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

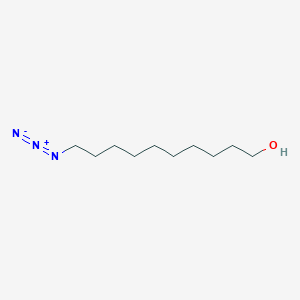

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

10-azidodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c11-13-12-9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOCJQSZRBCJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405133 | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57395-48-9 | |

| Record name | 10-Azido-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57395-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-AZIDO-1-DECANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57395-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 10-Azido-1-decanol

Introduction: The Versatility of a Bifunctional Linker

10-Azido-1-decanol is a key bifunctional molecule that has garnered significant interest in the fields of chemical biology, drug discovery, and materials science. Its structure, featuring a terminal azide group and a primary alcohol, makes it an invaluable linker for the conjugation of various molecular entities. The azide moiety serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, while the hydroxyl group offers a site for further functionalization, such as esterification or etherification.[1][2][3] This guide provides a comprehensive overview of the synthesis and purification of this compound, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Core Synthesis Strategy: Nucleophilic Substitution

The most prevalent and reliable method for the synthesis of this compound is through a nucleophilic substitution reaction. This approach involves the displacement of a halide from a 10-halo-1-decanol with an azide salt, typically sodium azide (NaN₃). The reaction proceeds via an S(_N)2 mechanism, where the azide anion acts as the nucleophile.[4][5][6]

Choosing the Starting Material: Halo-alcohols

The selection of the starting 10-halo-1-decanol is a critical first step. The two most common choices are 10-bromo-1-decanol and 10-chloro-1-decanol.

-

10-Bromo-1-decanol: Bromide is an excellent leaving group, making the substitution reaction with azide faster and often proceeding under milder conditions compared to its chloro- a.[7][8][9][10]

-

10-Chloro-1-decanol: While chloride is a less reactive leaving group than bromide, 10-chloro-1-decanol is a viable and sometimes more cost-effective starting material.[11][12] The reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

The choice between the bromo- and chloro- derivatives often comes down to a balance of reactivity, availability, and cost. For most laboratory-scale syntheses, 10-bromo-1-decanol is the preferred starting material due to its higher reactivity.

The Azide Source: Sodium Azide

Sodium azide (NaN₃) is the most commonly used source of the azide nucleophile. It is an ionic solid that is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are excellent solvents for S(_N)2 reactions.[13]

Crucial Safety Considerations for Handling Sodium Azide:

Sodium azide is acutely toxic and can be explosive under certain conditions.[14][15][16][17][18] Adherence to strict safety protocols is paramount.

-

Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[18] It is a potent vasodilator and inhibitor of cytochrome oxidase. All handling of solid sodium azide and concentrated solutions should be performed in a certified chemical fume hood.[15]

-

Explosion Hazard: Sodium azide can form explosive heavy metal azides upon contact with metals such as lead, copper, mercury, and silver.[17] Therefore, the use of metal spatulas or contact with metal surfaces should be strictly avoided.[18] It can also form the highly toxic and explosive hydrazoic acid (HN₃) upon contact with strong acids.[14]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are generally suitable) when handling sodium azide.[15]

-

Waste Disposal: Azide-containing waste must be disposed of as hazardous waste according to institutional guidelines. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[18]

Experimental Protocol: Synthesis of this compound from 10-Bromo-1-decanol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 10-Bromo-1-decanol | 237.18 | 5.0 g | 0.021 |

| Sodium Azide (NaN₃) | 65.01 | 2.05 g | 0.032 |

| Dimethylformamide (DMF) | - | 50 mL | - |

| Deionized Water | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Brine (saturated NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10-bromo-1-decanol (5.0 g, 0.021 mol) in anhydrous dimethylformamide (50 mL).

-

Addition of Sodium Azide: To the stirred solution, carefully add sodium azide (2.05 g, 0.032 mol). Caution: Avoid using a metal spatula.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (100 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Isolating the Target Molecule

The crude product from the synthesis will likely contain unreacted starting material and potentially small amounts of byproducts. Column chromatography is the most effective method for obtaining highly pure this compound.[19][20]

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh) is the standard choice.[19]

-

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used to elute the compounds from the silica gel. A common starting point is a gradient of ethyl acetate in hexane (e.g., 10-30% ethyl acetate in hexane). The optimal eluent composition should be determined by TLC analysis of the crude product. This compound is more polar than the starting 10-bromo-1-decanol due to the presence of the azide and hydroxyl groups.[20]

Visualization on TLC

Many organic azides, including this compound, do not have a strong UV chromophore, making them difficult to visualize on a TLC plate under a UV lamp.[19] Staining is therefore necessary.

-

Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with the alcohol functional group.

-

Ninhydrin Stain (after reduction): A more specific method involves first reducing the azide to an amine on the TLC plate, followed by staining with ninhydrin, which visualizes the newly formed amine as a colored spot.[19]

Purification Workflow

References

- 1. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]

- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. brainly.com [brainly.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. (Solved) - Complete the mechanism of the initial step of the reaction of the... (1 Answer) | Transtutors [transtutors.com]

- 7. B21483.06 [thermofisher.com]

- 8. 10-Bromo-1-decanol, 95% | Fisher Scientific [fishersci.ca]

- 9. chembk.com [chembk.com]

- 10. 1-Decanol, 10-bromo- | C10H21BrO | CID 104507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 10-Chloro-1-decanol- 51309-10-5 [ganeshremedies.com]

- 12. 1-Decanol, 10-chloro- | C10H21ClO | CID 123526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. - Division of Research Safety | Illinois [drs.illinois.edu]

- 16. uthsc.edu [uthsc.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. ehs.yale.edu [ehs.yale.edu]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 10-Azido-1-decanol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 10-Azido-1-decanol, a versatile bifunctional molecule integral to advancements in chemical biology, materials science, and drug development. With a terminal azide group and a primary alcohol, this linear-chain molecule serves as a critical linker, enabling the conjugation of diverse molecular entities through highly efficient and specific chemical reactions. This document will delve into its core properties, synthesis, and key applications, with a focus on providing practical insights for researchers and scientists.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 57395-48-9 | [1] |

| Molecular Formula | C₁₀H₂₁N₃O | [1] |

| Molecular Weight | 199.29 g/mol | [1] |

| Appearance | Clear, colorless oil | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved from its parent alcohol, 1,10-decanediol, through a nucleophilic substitution reaction. A common and effective method involves the conversion of one of the hydroxyl groups to a good leaving group, such as a tosylate or mesylate, followed by displacement with an azide salt (e.g., sodium azide).

A more direct route for converting an alcohol to an azide with Sₙ2 inversion involves the use of a phosphoryl azide, such as diphenylphosphoryl azide (DPPA), in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3] This method often provides high yields and is conducted under mild conditions.[3]

Key Applications in Research and Development

The true utility of this compound lies in its bifunctional nature, which allows it to act as a molecular bridge. The terminal azide group is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the hydroxyl group allows for further functionalization or attachment to surfaces and polymers.

Bioconjugation via Click Chemistry

The azide moiety of this compound readily participates in the CuAAC reaction, a cornerstone of click chemistry.[4][5][6] This reaction forms a stable triazole linkage with a terminal alkyne-containing molecule.[4][6] The CuAAC reaction is highly efficient, specific, and can be performed in aqueous environments, making it ideal for bioconjugation applications.[5]

This powerful ligation chemistry is widely used for:

-

Labeling and detection of biomolecules : Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, and glycans.[7]

-

Drug delivery systems : Conjugating drugs to targeting moieties or nanoparticles.[6][7]

-

Proteomics and glycomics : Enriching and identifying specific classes of proteins or glycans from complex biological samples.[8]

Surface Functionalization

The hydroxyl group of this compound provides a convenient handle for immobilizing the molecule onto a variety of surfaces, such as glass, gold, or polymers.[9][10][11][12] Once anchored, the exposed azide groups create a "clickable" surface that can be used to covalently attach other molecules of interest. This approach is valuable for the development of:

-

Biosensors : Immobilizing enzymes, antibodies, or nucleic acid probes.[11]

-

Biocompatible materials : Creating surfaces that resist non-specific protein adsorption or promote specific cell adhesion.

-

Microarrays : Fabricating arrays of peptides, oligonucleotides, or carbohydrates for high-throughput screening.[8]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a typical CuAAC reaction using this compound. It is important to note that optimization of reaction conditions, such as catalyst and ligand concentrations, may be necessary for specific applications.[13]

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[8]

-

Appropriate reaction buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a stock solution of the alkyne-functionalized molecule in an appropriate buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).[13]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and a molar excess of this compound in the reaction buffer.

-

Add the THPTA solution to the reaction mixture. The final concentration of the ligand is typically five times that of the copper sulfate.[13]

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or gel electrophoresis, depending on the nature of the reactants.

-

-

Purification:

-

Following the reaction, the conjugated product can be purified from excess reagents and byproducts using appropriate chromatographic techniques (e.g., size-exclusion chromatography, affinity chromatography) or dialysis.[14]

-

Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety and Handling

Conclusion

This compound is a powerful and versatile chemical tool for researchers in a multitude of scientific disciplines. Its bifunctional nature, enabling both "click" chemistry and surface attachment, provides a robust platform for creating novel bioconjugates, functionalized materials, and advanced drug delivery systems. A thorough understanding of its properties, synthesis, and reaction protocols, coupled with stringent safety practices, will empower scientists to fully leverage the potential of this valuable molecule in their research endeavors.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 57395-48-9 | FA18083 | Biosynth [biosynth.com]

- 3. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. interchim.fr [interchim.fr]

- 6. labinsights.nl [labinsights.nl]

- 7. jk-sci.com [jk-sci.com]

- 8. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. INT- Publications - 2018 - Site‐Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide–Alkyne and Thiol–Alkyne Click Chemistry Reactions [int.kit.edu]

- 10. One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Surface functionalization by strain-promoted alkyne-azide click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.it [fishersci.it]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Click Chemistry with 10-Azido-1-decanol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Beyond the "Click" - A Philosophy of Efficient Molecular Assembly

The term "click chemistry," first conceptualized by K.B. Sharpless, represents more than just a set of reactions; it is a philosophy for chemical synthesis.[1][2] It champions the use of modular, reliable, and high-yielding reactions to join molecular building blocks, much like snapping LEGO® pieces together.[3] These reactions are characterized by their simplicity, stereospecificity, and the generation of inoffensive byproducts, often allowing for purification without chromatography.[2][3] At the heart of this chemical revolution is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, a reaction that has become the gold standard of click chemistry.[3][4]

This guide focuses on a particularly versatile and powerful building block within this paradigm: 10-Azido-1-decanol . We will dissect its structure, explore its reactivity in the two primary forms of azide-alkyne cycloaddition—Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC)—and provide field-proven protocols and insights to empower your research and development endeavors.

Section 1: The Molecular Toolkit - Understanding this compound

This compound is a bifunctional linear-chain molecule that serves as an exemplary linker in click chemistry applications. Its structure is deceptively simple, yet it provides a powerful combination of reactivity and versatility.

-

The Azide (-N₃) Terminus: This is the "business end" for click chemistry. The azide group is highly energetic yet kinetically stable. It is largely inert to common biological conditions and reagents, making it an ideal bioorthogonal handle that waits patiently for its specific alkyne partner.[5][6]

-

The Hydroxyl (-OH) Terminus: The primary alcohol at the opposite end of the chain is a gateway for covalent attachment. It can be readily functionalized through esterification, etherification, or conversion to other reactive groups, allowing researchers to first anchor the linker to a molecule of interest (e.g., a protein, a drug, or a surface) before executing the click reaction.

-

The 10-Carbon Aliphatic Spacer: The decanol backbone provides a flexible, hydrophobic spacer. This chain length is critical as it can influence the solubility of the final conjugate, provide spatial separation to overcome steric hindrance between conjugated molecules, and potentially interact with lipid membranes.[7]

Physicochemical Properties of this compound

A thorough understanding of a reagent's properties is fundamental to designing robust and reproducible experiments.

| Property | Specification | Reference(s) |

| CAS Number | 57395-48-9 | [8][9][10] |

| Molecular Formula | C₁₀H₂₁N₃O | [9] |

| Molecular Weight | 199.29 g/mol | [9] |

| Appearance | Clear Colorless to Yellowish Oil | [8] |

| Solubility | Soluble in Chloroform, Methanol, DMSO, DMF | [8] |

| Storage Temperature | 2-8°C (Refrigerator) | [8] |

Section 2: The Core Reactions - Mechanisms and Protocols

The azide group of this compound participates in two main classes of cycloaddition reactions. The choice between them is a critical experimental decision driven by the sensitivity of the substrates and the desired reaction environment.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse of click chemistry, renowned for its speed, efficiency, and absolute regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[11][] The copper(I) catalyst is essential, acting to coordinate both the azide and the terminal alkyne, lowering the activation energy and dramatically accelerating the reaction.[13]

Field-Proven Protocol: General CuAAC Bioconjugation

This protocol describes a general method for conjugating an alkyne-modified biomolecule with an azide-functionalized molecule, such as a derivative of this compound.

Materials:

-

Azide-functionalized molecule (e.g., this compound derivative)

-

Alkyne-functionalized biomolecule (e.g., protein, peptide)

-

Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.[14]

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water).[15][16]

-

Copper(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water).[15][16]

-

Reducing Agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, always prepare fresh ).[15][16]

Methodology:

-

Preparation of Reactants:

-

Dissolve the alkyne-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL (or 10-100 µM).[14][15]

-

Dissolve the this compound derivative in a compatible solvent (e.g., DMSO, water) and add to the biomolecule solution. A 3- to 10-fold molar excess of the azide component is typically used to drive the reaction to completion.[14]

-

-

Catalyst Premix:

-

In a separate microcentrifuge tube, prepare the catalyst premix. Combine the CuSO₄ and THPTA ligand stock solutions. A 1:5 molar ratio of CuSO₄ to THPTA is a robust starting point.[16][17] Let the mixture stand for 1-2 minutes.

-

Causality: The ligand is critical. It stabilizes the Cu(I) oxidation state, prevents copper-mediated damage to biomolecules, and accelerates the reaction.[17]

-

-

Reaction Initiation:

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.[15]

-

-

Purification:

-

Once the reaction is complete (monitored by techniques like SDS-PAGE or mass spectrometry), remove excess reagents, copper catalyst, and byproducts using size-exclusion chromatography, dialysis, or buffer exchange.[15]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a transformative development in click chemistry, particularly for in vivo and cellular applications.[] This reaction proceeds without any metal catalyst, eliminating concerns about copper-induced cytotoxicity.[13] The driving force is the high ring strain of a cyclooctyne derivative (e.g., DBCO, DIBO), which is released upon cycloaddition with an azide.[][19]

Field-Proven Protocol: General SPAAC Bioconjugation

This protocol outlines the conjugation of an azide-modified biomolecule (using this compound) with a DBCO-functionalized molecule.

Materials:

-

Azide-labeled biomolecule (prepared using an activated this compound derivative)

-

DBCO-functionalized molecule (e.g., fluorescent dye, drug)

-

Reaction Buffer: PBS, pH 7.4, or other amine-free buffer.[20]

Methodology:

-

Preparation of Reactants:

-

Dissolve the azide-labeled biomolecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[14]

-

Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or 12-24 hours at 4°C.[20] The reaction kinetics are generally slower than CuAAC but are highly specific.

-

The progress can be monitored by SDS-PAGE (for proteins) or HPLC/mass spectrometry.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion) or dialysis to remove the unreacted DBCO-molecule.[20]

-

Section 3: Applications in Drug Discovery and Life Sciences

The modularity offered by this compound and click chemistry has profound implications across various scientific domains.

-

Antibody-Drug Conjugates (ADCs): Click chemistry is a powerful method for attaching potent cytotoxic drugs to monoclonal antibodies.[21][22] While clinical ADCs often use more complex linkers, this compound serves as a fundamental model for the linker component that bridges the targeting antibody and the therapeutic payload.[23] The stability of the resulting triazole bond is a key advantage.[21]

-

PROTACs and Targeted Protein Degradation: The synthesis of Proteolysis Targeting Chimeras (PROTACs) relies on linking a target-binding molecule to an E3 ligase-binding molecule.[14][15] The modular nature of click chemistry is perfectly suited for rapidly synthesizing libraries of PROTACs with different linkers, including those derived from this compound, to optimize degradation efficiency.

-

Biomolecule Labeling and Imaging: The hydroxyl group of this compound can be converted into a reactive ester (like an NHS ester) to label proteins on primary amines (e.g., lysine residues).[20] The now azide-functionalized protein can be "clicked" with an alkyne-modified fluorescent dye or biotin tag for visualization or affinity purification, respectively.[20]

-

Surface Functionalization: In materials science and diagnostics, this compound can be used to modify surfaces. For instance, self-assembled monolayers can be formed on gold surfaces using an azido-alkane-thiol, or the hydroxyl group can be used to attach to silica surfaces, presenting the azide group for subsequent click immobilization of biomolecules onto biosensors or nanoparticles.[3]

Section 4: Conclusion and Future Outlook

This compound is more than a simple chemical; it is a testament to the power of the click chemistry philosophy. Its dual functionality provides a reliable and versatile bridge for molecular construction, enabling researchers to build complex, functional systems with unprecedented efficiency. From creating targeted cancer therapies to developing novel diagnostic tools, the principles embodied by this linker are fundamental to modern chemical biology and drug discovery. As the field continues to evolve, the demand for robust, modular, and bioorthogonal tools will only increase, ensuring that linkers like this compound and the powerful click reactions they enable will remain at the forefront of scientific innovation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 点击化学试剂概述 [sigmaaldrich.com]

- 7. precisepeg.com [precisepeg.com]

- 8. This compound CAS#: 57395-48-9 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. bioclone.net [bioclone.net]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. static.igem.wiki [static.igem.wiki]

- 17. jenabioscience.com [jenabioscience.com]

- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 20. benchchem.com [benchchem.com]

- 21. axispharm.com [axispharm.com]

- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Surface Functionalization using 10-Azido-1-decanol

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the surface functionalization of materials using 10-Azido-1-decanol. We will delve into the synthesis of this versatile bifunctional molecule, the formation of azide-terminated self-assembled monolayers (SAMs) on gold and silicon oxide substrates, and the subsequent bio-orthogonal "click" chemistry reactions for the covalent immobilization of biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to create precisely engineered biointerfaces for a wide range of applications, including biosensors, drug delivery systems, and cell adhesion studies. We will emphasize the causality behind experimental choices, provide detailed, field-proven protocols, and support key claims with authoritative references.

Introduction: The Power of a Bifunctional Linker

In the realm of surface science and bioengineering, the ability to precisely control the chemical composition of a material's surface is paramount. This compound has emerged as a powerful tool in this endeavor due to its bifunctional nature. It possesses a terminal hydroxyl group (-OH) that can be chemically converted to a thiol for robust anchoring to gold surfaces or used in silanization reactions for attachment to silicon oxide. At the other end of its ten-carbon aliphatic chain lies an azide group (-N₃), a versatile chemical handle for bio-orthogonal "click" chemistry. This allows for the covalent attachment of a wide array of biomolecules, such as peptides, proteins, and nucleic acids, in a highly specific and efficient manner.

The ten-carbon chain provides a well-defined spacer, elevating the reactive azide group away from the substrate surface. This spatial separation minimizes steric hindrance and enhances the accessibility of the azide for subsequent reactions, a critical factor for achieving high conjugation efficiencies.

Synthesis of this compound: Creating the Building Block

A reliable supply of high-purity this compound is the foundational step for any surface functionalization workflow. While commercially available, understanding its synthesis provides valuable insight into potential impurities and quality control. A common and efficient synthetic route involves a two-step process starting from 10-Bromo-1-decanol.

Synthesis Protocol: From Bromine to Azide

This protocol is adapted from established methods for the synthesis of alkyl azides from alkyl bromides.

Materials:

-

10-Bromo-1-decanol

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 10-Bromo-1-decanol in anhydrous DMF. Add an excess (typically 1.5 to 3 equivalents) of sodium azide.

-

Reaction: Heat the mixture with stirring to approximately 60-80°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a significant volume of deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Formation of Azide-Terminated Self-Assembled Monolayers (SAMs)

The spontaneous organization of molecules on a surface to form a well-ordered monolayer is a cornerstone of nanotechnology. This compound, or its thiol derivative, can be used to form dense, azide-terminated SAMs on various substrates.

Substrate Preparation: The Foundation of a Quality SAM

The quality of the SAM is critically dependent on the cleanliness of the substrate. Any organic or particulate contamination can lead to defects in the monolayer.

Protocol for Gold Substrate Cleaning:

-

Immerse the gold-coated substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution should be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials.

-

Thoroughly rinse the substrate with copious amounts of deionized water.

-

Rinse with ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

Use the cleaned substrate immediately for SAM formation.

Protocol for Silicon Oxide Substrate Cleaning:

-

Sonicate the silicon wafer in acetone for 10-15 minutes.

-

Sonicate in isopropanol for 10-15 minutes.

-

Thoroughly rinse with deionized water.

-

Dry the substrate under a stream of dry nitrogen gas.

-

Treat the substrate with an oxygen plasma or a UV-Ozone cleaner for 5-10 minutes to generate a fresh, hydrophilic oxide layer with a high density of hydroxyl groups.

SAM Formation on Gold Surfaces

For functionalization of gold surfaces, the hydroxyl group of this compound is typically converted to a thiol group to form 10-azido-1-decanethiol. The thiol group has a strong affinity for gold and forms a stable gold-thiolate bond.

Protocol for SAM formation with 10-azido-1-decanethiol:

-

Prepare a 1-5 mM solution of 10-azido-1-decanethiol in absolute ethanol.

-

Immerse the freshly cleaned gold substrate in the thiol solution.

-

Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination. For higher quality films, the solution can be purged with nitrogen to minimize oxidation.

-

After incubation, remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the functionalized substrate under a stream of dry nitrogen.

SAM Formation on Silicon Oxide Surfaces

For silicon oxide surfaces, the hydroxyl group of this compound can be directly used in a silanization reaction with an appropriate silane coupling agent, or the surface can be first modified with an amine-terminated silane followed by coupling of an azide-containing carboxylic acid derivative. A more direct approach involves the use of azido-functionalized silanes.

Protocol for SAM formation with an azido-silane:

-

Prepare a 1-2% (v/v) solution of an azido-functionalized silane (e.g., (11-azidoundecyl)trimethoxysilane) in anhydrous toluene or ethanol.

-

Immerse the freshly cleaned silicon oxide substrate in the silane solution.

-

Incubate for 2-4 hours at room temperature or for 30-60 minutes at 60-70°C.

-

After incubation, rinse the substrate with toluene (or ethanol) to remove excess silane.

-

Cure the monolayer by baking the substrate at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.

Characterization of Azide-Terminated SAMs

Thorough characterization of the azide-terminated SAM is crucial to ensure a high-quality, functional surface for subsequent click reactions.

| Technique | Parameter Measured | Typical Values for Azide-Terminated Alkanethiol SAMs on Gold |

| Contact Angle Goniometry | Surface Wettability | Advancing water contact angle: 80-90°[1] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical State | Presence of N1s peak at ~400 eV and ~404 eV, characteristic of the azide group.[1] |

| Spectroscopic Ellipsometry | Monolayer Thickness | 1.5 - 2.0 nm for a C10 chain length.[2] |

| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Smooth, uniform surface with low root-mean-square (RMS) roughness (<1 nm). |

Bio-orthogonal "Click" Chemistry for Surface Bioconjugation

The terminal azide groups on the SAM-functionalized surface serve as a versatile platform for the covalent attachment of biomolecules using "click" chemistry. The two most prominent azide-alkyne cycloaddition reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3] This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage.

Workflow for CuAAC on an Azide-Terminated Surface:

Caption: Workflow for CuAAC on an azide-terminated surface.

Detailed Protocol for CuAAC on an Azide-Terminated SAM:

Materials:

-

Azide-functionalized substrate

-

Alkyne-modified biomolecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Deionized water

Procedure:

-

Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare the reaction mixture immediately before use. For a typical reaction, combine:

-

A solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS).

-

A freshly prepared solution of sodium ascorbate (e.g., 100 mM in water).

-

A premixed solution of CuSO₄ and THPTA ligand (typically in a 1:5 molar ratio).[4]

-

-

Reaction: Apply the reaction cocktail to the azide-functionalized surface, ensuring the entire surface is covered.

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed in a humid chamber to prevent evaporation.

-

Washing: After incubation, thoroughly rinse the surface with the reaction buffer, followed by deionized water, to remove any unreacted biomolecules and catalyst components.

-

Drying: Dry the surface under a stream of dry nitrogen.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[5] The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for applications involving live cells or sensitive biomolecules.

Workflow for SPAAC on an Azide-Terminated Surface:

Caption: Workflow for SPAAC on an azide-terminated surface.

Detailed Protocol for SPAAC on an Azide-Terminated SAM:

Materials:

-

Azide-functionalized substrate

-

Strained alkyne-modified biomolecule (e.g., DBCO-functionalized)

-

Suitable reaction buffer (e.g., PBS)

-

Deionized water

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the strained alkyne-modified biomolecule in the desired reaction buffer to the target concentration.

-

Reaction: Apply the biomolecule solution to the azide-functionalized surface.

-

Incubation: Incubate at room temperature or 37°C for 2-12 hours. Reaction times will vary depending on the reactivity of the strained alkyne and the concentration of the reactants.

-

Washing: Thoroughly rinse the surface with the reaction buffer and then with deionized water.

-

Drying: Dry the surface under a stream of dry nitrogen.

Troubleshooting and Key Considerations

| Problem | Potential Cause | Suggested Solution |

| Low SAM Quality (Incomplete Coverage, High Defect Density) | Inadequate substrate cleaning. | Use fresh cleaning solutions and ensure thorough rinsing. Consider alternative cleaning methods like UV-Ozone or plasma cleaning.[6] |

| Contaminated thiol/silane solution or solvent. | Use high-purity reagents and anhydrous solvents. | |

| Insufficient incubation time. | Increase the incubation time for SAM formation. | |

| Poor "Click" Reaction Efficiency | Inactive Cu(I) catalyst (for CuAAC). | Use a freshly prepared sodium ascorbate solution. Ensure the correct ligand-to-copper ratio.[7] |

| Steric hindrance on the surface. | Consider using a longer chain azide-alkanol or a mixed SAM with a shorter, inert thiol to increase spacing. | |

| Low concentration of reactants. | Increase the concentration of the alkyne-modified biomolecule. | |

| Non-specific Binding of Biomolecules | Incomplete SAM formation, exposing the underlying substrate. | Optimize the SAM formation protocol and characterize the surface before the click reaction. |

| Inadequate rinsing after the click reaction. | Increase the number and duration of washing steps. |

Conclusion and Future Outlook

This compound provides a robust and versatile platform for the functionalization of surfaces. The formation of well-defined azide-terminated SAMs, coupled with the efficiency and specificity of click chemistry, enables the creation of complex and functional biointerfaces. This methodology is poised to continue to be a valuable tool in the development of advanced biomaterials, diagnostic devices, and in fundamental studies of cell-surface interactions. Future advancements may focus on the development of novel azide- and alkyne-containing building blocks with tailored properties and the integration of these functionalized surfaces into microfluidic and high-throughput screening platforms.

References

- 1. Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry for Liposome Surface Modification | Springer Nature Experiments [experiments.springernature.com]

- 6. Gold cleaning methods for preparation of cell culture surfaces for self-assembled monolayers of zwitterionic oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to the Safe Handling and Application of 10-Azido-1-decanol

Executive Summary

10-Azido-1-decanol is a bifunctional organic molecule of significant interest in chemical biology, drug development, and materials science. Its terminal azide and hydroxyl groups make it a versatile building block for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4][5] These reactions are widely employed for bioconjugation, the covalent linking of molecules to biomolecules such as proteins, nucleic acids, and carbohydrates.[6][7][8][9][10] While its utility is vast, the presence of the azide functional group necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a risk of explosive decomposition.[1][11][12] This guide provides a comprehensive overview of the intrinsic properties of this compound, a detailed assessment of its stability, and explicit protocols for its safe handling, storage, and disposal to empower researchers to utilize this valuable reagent with confidence and security.

Physicochemical Properties and Stability Assessment

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. These properties dictate its behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 57395-48-9 | [13] |

| Molecular Formula | C₁₀H₂₁N₃O | [13][14] |

| Molecular Weight | 199.29 g/mol | [13][14] |

| Appearance | Colorless liquid | [15] |

| Boiling Point | 231 °C (for 1-decanol) | |

| Density | ~1 g/cm³ | [14] |

The stability of organic azides is a critical consideration. Two widely accepted empirical rules provide a reliable framework for assessing the potential hazards of these compounds: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six."[11][16]

-

Carbon to Nitrogen Ratio (C/N): This ratio helps to evaluate the energetic nature of an organic azide. A higher C/N ratio generally indicates greater stability.[11][17] For this compound (C₁₀H₂₁N₃O), the C/N ratio is calculated as follows:

Number of Carbon Atoms (Nc) = 10 Number of Nitrogen Atoms (Nn) = 3 C/N Ratio = 10 / 3 ≈ 3.33

A C/N ratio greater than 3 suggests that the compound can be isolated and stored in its pure form with appropriate precautions.[16]

-

The "Rule of Six": This rule posits that an organic molecule should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, peroxide) to provide sufficient "dilution" and render the compound relatively safe.[11][16] In this compound, there are 10 carbon atoms and one oxygen atom for a single azide group, comfortably satisfying this rule.

Based on these assessments, this compound is considered to be one of the more stable organic azides. However, it is crucial to remember that all organic azides are fundamentally energetic and must be handled with care.[11][12][18]

Hazard Identification and Risk Assessment

Despite its relative stability, this compound presents several potential hazards that must be addressed through a thorough risk assessment before any experimental work is undertaken.

Primary Hazards:

-

Explosive Decomposition: Organic azides can decompose violently when subjected to external energy sources such as heat, light, friction, or shock.[11][12][19] While this compound has a favorable C/N ratio, the possibility of decomposition, particularly at elevated temperatures or in the presence of incompatible materials, cannot be entirely dismissed.

-

Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[11][20]

-

Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, mercury, silver) can form highly sensitive and explosive heavy metal azides.[11][20] This is a critical consideration in the context of CuAAC reactions, where copper is used as a catalyst.

-

Toxicity: The azide ion is known to have toxicity similar to that of cyanide.[12] While this compound itself has limited toxicological data, it should be handled with appropriate measures to prevent inhalation, ingestion, and skin contact.

Risk Assessment Workflow:

A systematic risk assessment is mandatory before working with this compound. The following diagram illustrates a logical workflow for this process.

Caption: A decision-making workflow for risk assessment before handling this compound.

Safe Handling and Engineering Controls

Adherence to strict safe handling procedures and the use of appropriate engineering controls are non-negotiable when working with this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing or explosion.[20]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[19] Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A flame-resistant laboratory coat should be worn and kept fastened.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[19][20]

-

Blast Shield: A blast shield should be placed between the experiment and the user, especially when heating the compound or running reactions at a significant scale.[20]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.

Safe Handling Workflow:

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: A stepwise workflow for the safe laboratory handling of this compound.

Specific Handling Precautions:

-

Avoid Metal Spatulas: Never use metal spatulas or other metal instruments to handle this compound, as this can lead to the formation of dangerously sensitive metal azides.[11][19][20] Use plastic, ceramic, or Teflon-coated spatulas.

-

Avoid Halogenated Solvents: Do not use halogenated solvents such as dichloromethane or chloroform as reaction media with azides. These can react to form highly explosive di- and tri-azidomethane.[11][12]

-

Ground-Glass Joints: Exercise caution with ground-glass joints, as friction can potentially initiate decomposition.[19][20] Ensure joints are well-lubricated and assembled without force.

-

Temperature Control: Avoid heating this compound unnecessarily. If heating is required for a reaction, use a well-controlled heating mantle and monitor the temperature closely. Never distill organic azides at atmospheric pressure.[12]

-

Scale: Keep the scale of reactions involving this compound as small as is practical for the experimental goals.

Storage and Waste Disposal

Proper storage and disposal are critical components of the safe management of this compound.

Storage:

-

Temperature: Store this compound in a cool, dark place, preferably in a refrigerator at 2-8°C.[11][14]

-

Container: Keep the compound in a tightly sealed, clearly labeled container.[19]

-

Incompatibilities: Store this compound away from acids, heavy metals and their salts, strong oxidizing agents, and halogenated compounds.[20]

Waste Disposal:

-

Never dispose of untreated organic azides down the drain or in regular trash.

-

Quenching: Before disposal, it is best practice to convert the azide to a more stable derivative, such as an amine.[11] This can be achieved by reduction, for example, with triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

-

Waste Streams: Segregate azide-containing waste into a designated, clearly labeled waste container.[12]

-

Consult Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

-

Spills:

-

Evacuate the immediate area.

-

If the spill is large, alert your institution's emergency response team.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

-

Place the absorbed material in a sealed, labeled container for proper disposal.

-

Decontaminate the spill area.

-

-

Fire:

-

If the fire is small and you are trained to do so, use a carbon dioxide or dry chemical extinguisher. Do not use water.

-

If the fire is large or involves other flammable materials, evacuate the area and activate the fire alarm.

-

-

Personal Exposure:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

-

Synthesis and Purification Considerations

The synthesis of this compound typically involves the nucleophilic substitution of a corresponding halo- or sulfonate-ester-derivatized decanol with an azide salt (e.g., sodium azide). While a detailed synthetic protocol is beyond the scope of this guide, the following safety considerations are paramount:

-

Reagent Selection: Use reagents and solvents that are compatible with the azide functionality.

-

Reaction Monitoring: Monitor the reaction progress closely to avoid prolonged heating or side reactions.

-

Purification: Purification should be conducted at the lowest possible temperature. Avoid distillation.[12] Column chromatography is a common purification method, but care should be taken to use compatible solvents and to not allow the compound to dry completely on the column.

Applications in Research

This compound is a valuable tool in various research areas due to its ability to participate in "click chemistry" reactions.

-

Bioconjugation: The azide group can be selectively reacted with an alkyne-modified biomolecule to form a stable triazole linkage. This is used to attach probes, drugs, or other molecules to proteins, peptides, and nucleic acids.[6][7][8][9][10]

-

Surface Modification: The hydroxyl group can be used to anchor the molecule to surfaces, while the azide group provides a handle for further functionalization via click chemistry.

-

Drug Development: this compound can be incorporated into drug candidates to facilitate their conjugation to targeting moieties or to study their mechanism of action.[5]

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labinsights.nl [labinsights.nl]

- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. mdpi.com [mdpi.com]

- 7. Bioconjugation application notes [bionordika.fi]

- 8. benchchem.com [benchchem.com]

- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. safety.pitt.edu [safety.pitt.edu]

- 12. ucd.ie [ucd.ie]

- 13. scbt.com [scbt.com]

- 14. This compound | 57395-48-9 | FA18083 | Biosynth [biosynth.com]

- 15. CDC - 1-DECANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. benchchem.com [benchchem.com]

- 18. A novel approach for assessment of thermal stability of organic azides through prediction of their temperature of maximum mass loss | Semantic Scholar [semanticscholar.org]

- 19. uvic.ca [uvic.ca]

- 20. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

A Technical Guide to the Applications of 10-Azido-1-decanol in Advanced Materials Science

Introduction: The Molecular Architecture and Strategic Importance of 10-Azido-1-decanol

In the realm of materials science, the ability to precisely control the chemical composition and architecture of surfaces and materials at the molecular level is paramount. This compound emerges as a powerful and versatile building block in this pursuit. Its strategic importance lies in its bifunctional nature, possessing a terminal azide group at one end of a ten-carbon aliphatic chain and a hydroxyl group at the other. This unique structure provides a molecular bridge, enabling the seamless integration of different material components and functionalities.

Unveiling the Bifunctional Advantage: The Synergy of Azide and Hydroxyl Groups

The hydroxyl (-OH) group of this compound serves as a primary anchoring point to a variety of substrates. For instance, it can react with surface silanol groups on silica and other metal oxides, or be transformed into other functional groups for attachment to different materials. The ten-carbon chain provides a well-defined spacer, ensuring that the reactive azide group is projected away from the surface, minimizing steric hindrance and enhancing its accessibility for subsequent reactions.

The terminal azide (-N₃) group is the cornerstone of this molecule's utility in materials science. It is a key component in one of the most efficient and widely used "click" chemistry reactions: the azide-alkyne cycloaddition. This allows for the covalent attachment of a vast array of alkyne-containing molecules with high specificity and yield.

The Power of "Click" Chemistry: Enabling Precise Molecular Engineering

"Click" chemistry, a term coined by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) are prime examples and have become indispensable tools in materials science and bioconjugation.[1][2] The azide group of this compound readily participates in these reactions, allowing for the precise and efficient ligation of molecules to surfaces or other materials.[3][4]

Overview of Key Application Areas

The unique molecular architecture of this compound has led to its application in several key areas of materials science, including:

-

Surface Engineering: Creating well-defined and functionalized surfaces through the formation of self-assembled monolayers (SAMs).

-

Polymer Science: Synthesizing advanced polymer architectures, such as azide-terminated polymers and polymer brushes.

-

Nanotechnology: Functionalizing nanoparticles to enhance their properties for applications in drug delivery and diagnostics.[5][6][7]

-

Biomaterials: Acting as a versatile linker for the bioconjugation of proteins and other biomolecules to material surfaces.[2][4]

This guide will provide an in-depth exploration of these applications, complete with field-proven insights and detailed experimental protocols.

Synthesis and Characterization of this compound

A reliable and efficient synthesis of this compound is crucial for its application in materials science. The most common and straightforward approach involves the nucleophilic substitution of a leaving group on a 10-carbon chain with an azide salt. A common precursor is 10-bromo-1-decanol.

Rationale for Synthetic Route Selection

The conversion of 10-bromo-1-decanol to this compound via an S(_N)2 reaction with sodium azide is a well-established and high-yielding method.[3] This one-step reaction is relatively simple to perform and allows for the production of high-purity material.

Synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol from 10-Bromo-1-decanol

Materials:

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

In a round-bottom flask, dissolve 10-bromo-1-decanol (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by silica gel column chromatography to yield pure this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Typical Yield |

| 10-Bromo-1-decanol | 237.18[9] | - |

| This compound | 199.29 | >90% |

Characterization and Quality Control Parameters

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of starting material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic azide stretch (around 2100 cm⁻¹) and the hydroxyl stretch (around 3300 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Application I: Engineering Well-Defined Surfaces with Self-Assembled Monolayers (SAMs)

The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering. This compound, with its hydroxyl head group, is not ideal for direct SAM formation on gold. However, a thiol derivative, 10-azido-1-decanethiol, is an excellent candidate for creating azide-terminated SAMs on gold surfaces. The principles discussed here are readily adaptable for such systems.

The Principle of Self-Assembly on Gold

Alkanethiols spontaneously form highly ordered, crystalline-like monolayers on gold surfaces due to the strong affinity between sulfur and gold.[9] This process allows for the creation of surfaces with well-defined chemical functionalities. An azide-terminated SAM presents a surface ready for modification via click chemistry.

Formation and functionalization of an azide-terminated SAM.

Experimental Protocol for the Formation of 10-Azido-1-decanethiol SAMs on Gold

Materials:

-

Gold-coated substrates (e.g., silicon wafers, glass slides)

-

10-Azido-1-decanethiol

-

Ethanol, absolute

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION IS ADVISED )

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning: Clean the gold substrates by immersing them in piranha solution for 10-15 minutes. Rinse thoroughly with deionized water and then with ethanol. Dry the substrates under a stream of nitrogen.

-

SAM Formation: Prepare a 1 mM solution of 10-azido-1-decanethiol in absolute ethanol. Immerse the clean, dry gold substrates in this solution for 12-24 hours at room temperature.

-

Rinsing and Drying: Remove the substrates from the thiol solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen.

Surface Characterization Techniques

The quality and chemical composition of the SAM can be assessed using various surface-sensitive techniques:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen from the azide group and sulfur from the thiol linkage to the gold surface.[10][11][12]

-

Contact Angle Goniometry: To measure the surface wettability, which should be consistent with an azide-terminated surface.

-

Ellipsometry: To measure the thickness of the monolayer.

-

Atomic Force Microscopy (AFM): To visualize the surface morphology and ensure a uniform monolayer has been formed.

Subsequent Surface Functionalization via Click Chemistry

The azide-terminated SAM provides a versatile platform for further functionalization. Any alkyne-containing molecule can be "clicked" onto the surface using a standard CuAAC protocol.

Protocol for CuAAC on an Azide-Terminated SAM:

-

Prepare a solution of the alkyne-containing molecule (e.g., a fluorescent dye, a peptide) in a suitable solvent (e.g., a mixture of water and t-butanol).

-

Prepare a solution of copper(II) sulfate and a reducing agent like sodium ascorbate in water. A copper-stabilizing ligand such as THPTA or TBTA is often included.[2][3]

-

Immerse the azide-terminated SAM in the solution of the alkyne-containing molecule.

-

Add the copper sulfate and sodium ascorbate solutions to initiate the click reaction.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Rinse the surface thoroughly with the reaction solvent, followed by deionized water and ethanol, and dry under a stream of nitrogen.

Application II: Advanced Polymer Architectures through Controlled Radical Polymerization

This compound can be utilized as a functional initiator in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize well-defined azide-terminated polymers.[13][14][15]

This compound as a Functional Initiator for ATRP

For ATRP, the hydroxyl group of this compound can be esterified with an α-bromoacyl bromide (e.g., 2-bromoisobutyryl bromide) to create an ATRP initiator with a terminal azide group. This initiator can then be used to polymerize a wide range of monomers, resulting in polymers with a single azide group at one chain end.[16][17]

Synthesis of an azide-terminated polymer via ATRP.

Protocol for the Synthesis of an Azide-Terminated Polymer via ATRP

Part A: Synthesis of the Azide-Functional ATRP Initiator

-

Dissolve this compound (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add 2-bromoisobutyryl bromide (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate to obtain the azide-functional ATRP initiator.

Part B: ATRP of a Monomer (e.g., Methyl Methacrylate)

-

In a Schlenk flask, add the azide-functional ATRP initiator, the monomer (e.g., methyl methacrylate), and a ligand (e.g., PMDETA).

-

Add the solvent (e.g., anisole).

-

Add the copper(I) bromide catalyst.

-

Degas the mixture by several freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C) and stir.

-

After the desired polymerization time, quench the reaction by exposing it to air and diluting with a suitable solvent (e.g., THF).

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum to obtain the azide-terminated polymer.

| Polymerization Parameter | Typical Value |

| Monomer/Initiator Ratio | 25:1 to 500:1 |

| Catalyst/Initiator Ratio | 1:1 |

| Ligand/Catalyst Ratio | 1:1 to 2:1 |

| Polydispersity Index (PDI) | < 1.3 |

Creation of Polymer Brushes for Surface Modification

Azide-terminated polymers synthesized using this compound as a precursor can be grafted onto alkyne-functionalized surfaces to create polymer brushes.[18] This "grafting-to" approach allows for the modification of surface properties such as wettability, biocompatibility, and lubricity.

Application III: Functionalization of Nanoparticles for Targeted Applications

The surface modification of nanoparticles is critical for their application in fields like drug delivery, medical imaging, and diagnostics. This compound can be used to introduce azide functionalities onto the surface of various nanoparticles, which can then be used for subsequent bioconjugation via click chemistry.[5][6][7][16][19][20]

Rationale for Surface Modification of Nanomaterials

Bare nanoparticles often suffer from issues such as aggregation, opsonization by the immune system, and non-specific binding. Surface modification with molecules like polyethylene glycol (PEG) can improve their stability and biocompatibility.[7][16][17][20][21] this compound provides a convenient handle to attach PEG chains or other targeting ligands.

PEGylation of a silica nanoparticle using this compound.

Protocol for the Covalent Attachment of this compound to Silica Nanoparticles

Part A: Silanization of Silica Nanoparticles

-

Disperse silica nanoparticles in a solvent like ethanol or toluene.

-

Add an aminosilane coupling agent (e.g., (3-aminopropyl)triethoxysilane, APTES) and stir at room temperature for several hours.

-

Collect the amine-functionalized nanoparticles by centrifugation, wash several times with the solvent to remove excess silane, and dry.

Part B: Attachment of this compound

This can be achieved by converting the hydroxyl group of this compound into a group that reacts with the surface amines, for example, by converting it to a tosylate and then reacting with the amine-functionalized nanoparticles. A more direct approach involves using a linker to connect the hydroxyl group to the surface amines.

Case Study: PEGylation of Nanoparticles for Enhanced Biocompatibility

Once the nanoparticles are functionalized with azide groups, they can be readily PEGylated using an alkyne-terminated PEG.

Protocol for PEGylation via Click Chemistry:

-

Disperse the azide-functionalized nanoparticles in a suitable buffer (e.g., PBS).

-

Add the alkyne-terminated PEG.

-

Add a solution of copper(II) sulfate and sodium ascorbate.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted PEG and catalyst.

Application IV: A Versatile Linker for Bioconjugation in Materials Science

The ability to immobilize biomolecules onto material surfaces is crucial for the development of biosensors, biocompatible implants, and affinity chromatography matrices. This compound is an excellent linker for such applications.[1][2][4][12][22]

Principles of Bioconjugation for Materials Integration

Bioconjugation involves the covalent attachment of biomolecules (e.g., proteins, DNA) to other molecules or surfaces. The use of a bifunctional linker like this compound allows for a two-step process: first, the linker is attached to the surface, and second, the biomolecule is attached to the linker. This approach offers better control over the orientation and density of the immobilized biomolecules.

Protocol for Immobilizing Alkyne-Modified Biomolecules to a this compound Functionalized Surface

This protocol assumes the surface has already been functionalized with this compound.

-

Prepare a solution of the alkyne-modified biomolecule (e.g., a protein with a genetically encoded alkyne-containing amino acid) in a biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Immerse the azide-functionalized surface in the biomolecule solution.

-

Add the copper(II) sulfate/sodium ascorbate catalyst system (for CuAAC). For sensitive biological systems, a copper-free click chemistry approach using a strained alkyne (e.g., DBCO) on the biomolecule is preferred.

-

Incubate the reaction for 1-4 hours at room temperature or 4 °C.

-

Gently wash the surface with buffer to remove non-covalently bound biomolecules.

Conclusion and Future Perspectives

This compound is a testament to the power of molecular design in materials science. Its simple yet elegant bifunctional structure provides a versatile platform for a wide range of applications, from creating precisely functionalized surfaces to building complex polymer architectures and advanced nanomaterials. The continued development of click chemistry and other efficient ligation techniques will undoubtedly expand the utility of this and similar molecular building blocks, paving the way for new innovations in areas such as personalized medicine, advanced diagnostics, and smart materials. As researchers continue to push the boundaries of materials design, the strategic implementation of molecules like this compound will remain a key enabler of progress.

References

- 1. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. broadpharm.com [broadpharm.com]

- 4. confluore.com [confluore.com]

- 5. A facile synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]